Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one
Overview
Description
Rel-(1R,5S)-3-tosyl-3-azabicyclo[320]heptan-6-one is a bicyclic compound featuring a tosyl group attached to a nitrogen atom within a seven-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one typically involves the following steps:
Formation of the bicyclic core: The initial step involves the formation of the bicyclic core structure through a cyclization reaction. This can be achieved using a suitable precursor, such as a substituted cyclopentene, under acidic or basic conditions.
Introduction of the tosyl group: The tosyl group is introduced through a tosylation reaction, where the nitrogen atom in the bicyclic core is reacted with tosyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group, where nucleophiles such as amines or thiols replace the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tosyl chloride in the presence of a base like pyridine.
Major Products
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Substituted azabicycloheptanones.
Scientific Research Applications
Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- Rel-(1R,5S,6S)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate
- Rel-(1R,5S)-3-azabicyclo[3.2.0]heptan-1-ylcarbamate
Uniqueness
Rel-(1R,5S)-3-tosyl-3-azabicyclo[3.2.0]heptan-6-one is unique due to the presence of the tosyl group, which imparts distinct chemical reactivity and potential biological activity compared to other similar bicyclic compounds. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
(1R,5S)-3-(4-methylphenyl)sulfonyl-3-azabicyclo[3.2.0]heptan-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-9-2-4-11(5-3-9)18(16,17)14-7-10-6-13(15)12(10)8-14/h2-5,10,12H,6-8H2,1H3/t10-,12+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTXWWLRSSOSHIC-CMPLNLGQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC3CC(=O)C3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C[C@@H]3CC(=O)[C@@H]3C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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